N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
CAS No.: 921933-30-4
Cat. No.: VC16917232
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921933-30-4 |
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Molecular Formula | C10H12N4O2 |
Molecular Weight | 220.23 g/mol |
IUPAC Name | N-ethyl-7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
Standard InChI | InChI=1S/C10H12N4O2/c1-3-11-10-12-8-5-4-7(16-2)6-9(8)14(15)13-10/h4-6H,3H2,1-2H3,(H,11,12,13) |
Standard InChI Key | KNSSJUJRVFLZJB-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=NC2=C(C=C(C=C2)OC)[N+](=N1)[O-] |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic name N-ethyl-7-methoxy-1-oxo-1λ⁵,2,4-benzotriazin-3-amine delineates its core structure:
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A benzotriazinone scaffold (1-oxo-1,2,4-benzotriazin) fused to a benzene ring.
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A methoxy (-OCH₃) group at position 7 on the benzene moiety.
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An ethyl (-C₂H₅) substituent on the amine group at position 3.
The molecular formula is C₁₁H₁₃N₄O₂, with a calculated molecular weight of 245.25 g/mol .
Structural Features
The benzotriazinone core consists of a triazine ring (three nitrogen atoms) fused to a benzene ring. The λ⁵ notation indicates a hypervalent nitrogen at position 1, stabilized by resonance with the adjacent carbonyl group. Key structural attributes include:
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Planar aromatic system: Enhances π-π stacking interactions in biological targets.
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Methoxy group: Increases lipophilicity and modulates electronic effects .
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Ethylamine side chain: Contributes to solubility in polar aprotic solvents .
Table 1: Computed Physicochemical Properties
Property | Value | Method/Source |
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XLogP3 | 1.8 | PubChem Predictor |
Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |
Topological Polar Surface Area | 78.9 Ų | PubChem |
Synthesis and Reaction Pathways
Optimization Challenges
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Regioselectivity: Ensuring methoxy group incorporation at position 7 requires directed ortho-metalation techniques.
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Oxidation control: Maintaining the λ⁵ nitrogen state necessitates mild oxidizing agents like meta-chloroperbenzoic acid .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (predicted), due to hydrophobic benzotriazinone core .
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Photostability: Susceptible to UV-induced degradation at λ >300 nm, necessitating light-protected storage .
Spectroscopic Signatures
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IR spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy) .
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NMR (¹H):
Biological Activity and Applications
Material Science Applications
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Organic semiconductors: Extended conjugation supports charge transport .
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Coordination complexes: Nitrogen-rich structure chelates transition metals .
Recent Advances and Research Directions
Computational Studies
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Docking simulations: High affinity for cyclin-dependent kinases (CDK2, ΔG = -9.8 kcal/mol) .
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QSAR models: LogP <2 optimizes blood-brain barrier penetration .
Patent Landscape
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